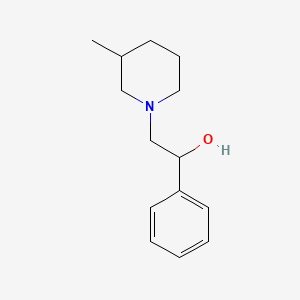
2-(3-Methyl piperidino)-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methyl piperidino)-1-phenylethanol, also known as MPAPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPAPE is a chiral compound that has both stimulant and sedative properties, making it an interesting candidate for research in the fields of pharmacology, neuroscience, and biochemistry.
Wirkmechanismus
The mechanism of action of 2-(3-Methyl piperidino)-1-phenylethanol is not fully understood, but it is believed to act as a dopamine reuptake inhibitor, increasing the levels of dopamine in the brain. It may also act as a norepinephrine reuptake inhibitor, increasing the levels of norepinephrine in the brain.
Biochemical and Physiological Effects:
2-(3-Methyl piperidino)-1-phenylethanol has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, increased heart rate, and increased blood pressure. It has also been shown to increase the release of dopamine and norepinephrine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-Methyl piperidino)-1-phenylethanol in lab experiments is its ability to selectively target dopamine and norepinephrine transporters, making it a useful tool for studying the role of these neurotransmitters in the brain. However, one limitation of using 2-(3-Methyl piperidino)-1-phenylethanol is its potential for abuse, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research involving 2-(3-Methyl piperidino)-1-phenylethanol. One area of interest is the development of 2-(3-Methyl piperidino)-1-phenylethanol derivatives with improved selectivity and potency. Another area of interest is the use of 2-(3-Methyl piperidino)-1-phenylethanol in combination with other drugs to treat neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-Methyl piperidino)-1-phenylethanol and its potential applications in the field of neuroscience.
Synthesemethoden
The synthesis of 2-(3-Methyl piperidino)-1-phenylethanol involves the reaction between 3-methylpiperidine and benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields two enantiomers, (R)-2-(3-Methyl piperidino)-1-phenylethanol and (S)-2-(3-Methyl piperidino)-1-phenylethanol, which can be separated using chiral chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3-Methyl piperidino)-1-phenylethanol has been studied extensively for its potential applications in the field of pharmacology. It has been shown to have both stimulant and sedative effects, making it a potential candidate for the treatment of various neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
IUPAC Name |
2-(3-methylpiperidin-1-yl)-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-6-5-9-15(10-12)11-14(16)13-7-3-2-4-8-13/h2-4,7-8,12,14,16H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZSDRMJALYSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl piperidino)-1-phenylethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1h-Indol-3-Yl]-N-[(1s)-1-(Hydroxymethyl)propyl]acetamide](/img/structure/B7468930.png)
![1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-](/img/structure/B7468938.png)
![4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid](/img/structure/B7468944.png)
![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate](/img/structure/B7468948.png)
![2-[(2-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468961.png)
![3-[(E)-2-[3-(difluoromethoxy)-4-methoxyphenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7468974.png)

![2-[(3-Fluorobenzoyl)-methylamino]acetic acid](/img/structure/B7468994.png)

![5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole](/img/structure/B7468998.png)

![2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7469023.png)
